molecular formula C16H20Cl2N2O2 B4389871 N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride

N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride

Cat. No.: B4389871
M. Wt: 343.2 g/mol
InChI Key: ZXBKMJOJYLEQBM-UHFFFAOYSA-N
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Description

N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring and a substituted phenyl group. The presence of chlorine, ethoxy, and methoxy groups in the phenyl ring adds to its chemical diversity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro, ethoxy, and methoxy positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the phenyl ring.

Scientific Research Applications

N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted phenyl derivatives and pyridine-containing molecules. Examples include:

Uniqueness

N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2.ClH/c1-3-21-15-8-13(7-14(17)16(15)20-2)11-19-10-12-5-4-6-18-9-12;/h4-9,19H,3,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBKMJOJYLEQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCC2=CN=CC=C2)Cl)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride
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N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride
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N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride
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N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride
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N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride
Reactant of Route 6
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N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride

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